molecular formula C23H19NO2 B5600599 ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate

ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate

Cat. No. B5600599
M. Wt: 341.4 g/mol
InChI Key: NIFCKCMPTZZVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate (EFB) is a synthetic compound that has been used in scientific research for several years. This compound is known for its unique chemical properties and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific proteins or enzymes in the body. This binding can alter the activity of these proteins, leading to changes in cellular processes such as cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate in lab experiments is its unique chemical properties. This compound can be easily synthesized and purified, making it a useful building block for the synthesis of complex organic molecules. In addition, this compound has been shown to have potential applications in drug discovery and materials science. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate. One potential direction is the development of this compound-based materials with unique optical and electronic properties. Another potential direction is the study of this compound as a potential anti-cancer agent. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields. The synthesis of this compound involves a simple and efficient method, and it has been shown to have potential applications in drug discovery, materials science, and organic chemistry. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

Ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 9H-fluorene-2-carbaldehyde and 4-aminobenzoic acid ethyl ester in the presence of a catalyst. The reaction produces this compound as a yellow solid, which can be purified using column chromatography.

Scientific Research Applications

Ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate has been used in various scientific research studies, including drug discovery, materials science, and organic chemistry. In drug discovery, this compound has been studied for its potential anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In materials science, this compound has been used to synthesize new materials with unique optical and electronic properties. In organic chemistry, this compound has been used as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

ethyl 4-(9H-fluoren-2-ylmethylideneamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-2-26-23(25)17-8-10-20(11-9-17)24-15-16-7-12-22-19(13-16)14-18-5-3-4-6-21(18)22/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFCKCMPTZZVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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